Hemoglobin Saverne is a variant of hemoglobin characterized by specific structural and functional properties. It was first identified in a 26-year-old woman from Saverne, France, who exhibited symptoms of Heinz body hemolytic anemia. The abnormal hemoglobin was found to constitute approximately 35% of her total hemoglobin concentration, indicating a significant presence of this variant in her blood. The structural analysis revealed that the beta chains of Hemoglobin Saverne are elongated due to a mutation at position 143, where histidine is replaced by proline, resulting in a total of 156 amino acid residues in the beta chain .
Hemoglobin Saverne falls under the classification of hemoglobin variants, which are typically categorized based on structural abnormalities that can lead to various clinical manifestations. This particular variant is classified as a high-affinity, unstable hemoglobin with low cooperativity, distinguishing it from normal adult hemoglobin (Hemoglobin A). Hemoglobin variants can arise from mutations in the globin genes, leading to qualitative or quantitative changes in hemoglobin synthesis .
The synthesis of Hemoglobin Saverne involves the expression of the mutated beta-globin gene. The primary method for studying such variants typically employs polymerase chain reaction amplification followed by DNA sequencing to identify specific mutations. In the case of Hemoglobin Saverne, the mutation that leads to the elongated beta chain was confirmed through structural analysis techniques such as isoelectrofocusing and high-performance liquid chromatography (HPLC) .
The molecular structure of Hemoglobin Saverne reveals an elongated C-terminal segment in its beta chains due to the mutation at position 143. This elongation affects its functional properties, resulting in increased oxygen affinity but decreased cooperativity compared to normal hemoglobins. The amino acid sequence alteration is critical for understanding its stability and functionality .
These reactions can be studied using spectrophotometric methods to observe changes in absorbance corresponding to different states of oxygenation .
The mechanism of action for Hemoglobin Saverne involves its interaction with oxygen molecules in the bloodstream:
This altered mechanism can contribute to clinical symptoms associated with hemolytic anemia, as tissues may not receive adequate oxygen despite elevated levels in circulation .
Hemoglobin Saverne serves as an important subject for research into hemoglobinopathies and their clinical implications. Its study aids in understanding:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4